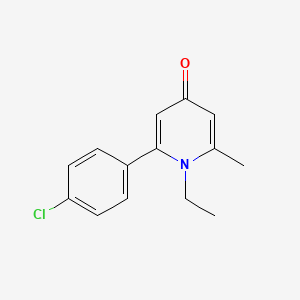
2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone (CEMEP) is an organic compound with a wide range of applications in the fields of medicine and biochemistry. CEMEP is a colorless solid that is soluble in water, alcohol and other organic solvents. It is a versatile compound that can be used in a variety of applications such as drug synthesis, drug discovery, and drug delivery. CEMEP has been used in numerous scientific studies in order to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Environmental Toxicology and Pharmacology
Endocrine Disruption and Mitochondrial Impact of Related Compounds
Studies have highlighted the role of compounds with structural similarities to 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone, such as DDT and DDE, acting as endocrine disruptors in humans and wildlife. These compounds can bioaccumulate through the food chain and are stored in adipose depots. Their endocrine disruptor function is mediated by agonist or antagonist interactions with nuclear receptors. The review aimed to provide an overview of how exposure to these compounds impacts reproductive and immune systems, with a focus on estrogen-disrupting action. Additionally, the impact of DDT and DDE on mitochondrial function and the apoptosis pathway has been reviewed, suggesting a hypothesis of direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Chemistry and Synthetic Methodologies
Synthesis of Antiplatelet and Antithrombotic Drugs
The development of synthetic methodologies for compounds like (S)-clopidogrel, which is closely related to the compound of interest, has been extensively reviewed. This antiplatelet and antithrombotic drug showcases the importance of specific stereoisomers for pharmaceutical activity. The review summarizes synthetic methods, discussing the pros and cons of each methodology, which could be beneficial for further developments in synthetic methodologies for similar compounds (Saeed et al., 2017).
Environmental Chemistry and Toxicology
Chlorophenols in the Environment
The occurrence and impact of chlorophenols, compounds related to the one , in the aquatic environment have been reviewed. These chlorophenols generally exert moderate toxic effects on mammalian and aquatic life. The review evaluates the consequences of contamination by chlorophenols, including 2-chlorophenol and 4-chlorophenol, highlighting their moderate to high persistence and low bioaccumulation potential. This work provides insights into the environmental behavior of chlorophenols and their potential organoleptic effects (Krijgsheld & Gen, 1986).
properties
IUPAC Name |
2-(4-chlorophenyl)-1-ethyl-6-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-3-16-10(2)8-13(17)9-14(16)11-4-6-12(15)7-5-11/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNDGBVUGBSQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C=C1C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665788 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2601386.png)
![tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate](/img/structure/B2601387.png)
![2,5-dichloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2601388.png)

![5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2601390.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2601393.png)

![6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2601399.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2601403.png)
![N-(2,4-difluorophenyl)-2-[3,3-dimethyl-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2601404.png)
![5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2601405.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2601407.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2601408.png)